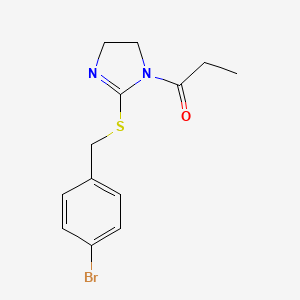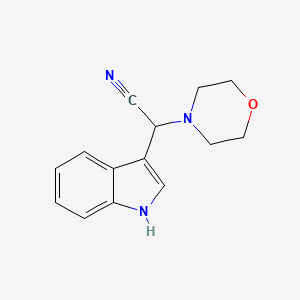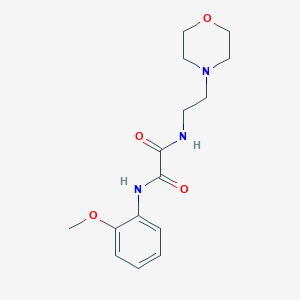
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of a bromobenzyl group, a thioether linkage, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-bromobenzyl chloride with a thiol compound under basic conditions to form the 4-bromobenzyl thioether.
Imidazole ring formation: The thioether intermediate is then reacted with an appropriate imidazole precursor under acidic or basic conditions to form the imidazole ring.
Final coupling: The imidazole derivative is then coupled with a propanone derivative under conditions that promote the formation of the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can undergo reduction to form the corresponding benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thioether and imidazole functionalities.
Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with thioether or imidazole groups.
Industry: Use in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions involving the bromobenzyl, thioether, and imidazole groups. These interactions could affect various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one: Similar structure but with a methyl group instead of bromine.
Uniqueness: 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets compared to its analogs with different substituents. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or methyl groups, potentially leading to different biological activities and applications.
Propiedades
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYERMZXMFZQIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726669.png)


![3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2726676.png)



![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2726683.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726686.png)
